

The role of GB1490 in inhibiting galectin-1-induced apoptosis

Author: BenchChem Technical Support Team. Date: December 2025



GB1490: A Potent Inhibitor of Galectin-1-Induced Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-1, a β-galactoside-binding lectin, plays a critical role in various physiological and pathological processes, including immune regulation, inflammation, and cancer progression. One of its key functions is the induction of apoptosis, or programmed cell death, in activated T cells, which contributes to tumor immune evasion. The development of galectin-1 inhibitors is therefore a promising therapeutic strategy for various diseases, particularly cancer. This technical guide focuses on **GB1490**, a novel and orally active small molecule inhibitor of galectin-1, and its role in preventing galectin-1-induced apoptosis.

GB1490: A Profile

GB1490 is an α -D-galactopyranoside derivative identified as a potent and selective inhibitor of galectin-1. It exhibits high oral bioavailability, making it a promising candidate for clinical development.

Quantitative Data on GB1490 and Related Inhibitors



The following tables summarize the key quantitative data for **GB1490** and a related, more potent derivative, GB1908.

Compound	Target	Binding Affinity (Kd)	Reference
GB1490	Galectin-1	0.4 μΜ	[1][2][3]
Galectin-3	2.7 μΜ	[1][2][3]	
GB1908	Galectin-1	0.057 μΜ	[4][5]
Galectin-3	6.0 μΜ	[4][5]	

Table 1: Binding Affinities of **GB1490** and GB1908 for Galectin-1 and Galectin-3.

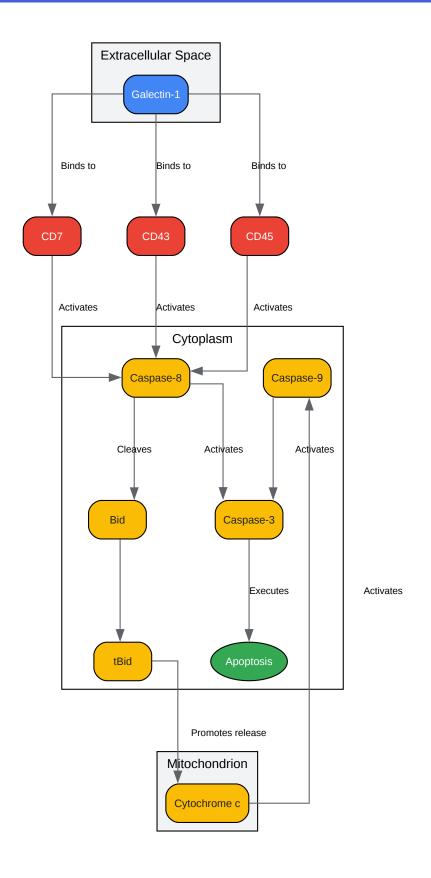
Compound	Cell Line	Assay	Potency (IC50)	Reference
GB1490	Jurkat	Galectin-1- induced apoptosis	Low μM concentrations	[2]
GB1908	Jurkat	Galectin-1- induced apoptosis	850 nM	[4][5]

Table 2: In Vitro Potency of GB1490 and GB1908 in Inhibiting Galectin-1-Induced Apoptosis.

The Role of Galectin-1 in Apoptosis Induction

Galectin-1 triggers apoptosis in T cells through a complex signaling cascade involving both extrinsic and intrinsic pathways. Extracellular galectin-1 binds to specific glycoproteins on the T cell surface, such as CD7, CD43, and CD45, initiating a series of intracellular events.[6][7] This can lead to the activation of caspase-8 and the extrinsic apoptosis pathway.[8] Furthermore, galectin-1 can induce the release of cytochrome c from the mitochondria, activating the intrinsic apoptosis pathway.[8] The convergence of these pathways on effector caspases, such as caspase-3, ultimately leads to the execution of the apoptotic program.[6][9]





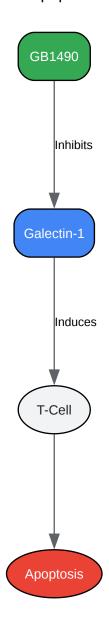
Click to download full resolution via product page

Figure 1: Simplified signaling pathway of galectin-1-induced T-cell apoptosis.



GB1490 in Action: Inhibiting Apoptosis

GB1490 exerts its anti-apoptotic effect by directly binding to galectin-1, preventing its interaction with the cell surface receptors on T cells. This blockade effectively shuts down the downstream signaling cascades that lead to apoptosis.



Click to download full resolution via product page

Figure 2: Mechanism of GB1490-mediated inhibition of apoptosis.



Experimental Protocols: Assessing the Inhibition of Galectin-1-Induced Apoptosis

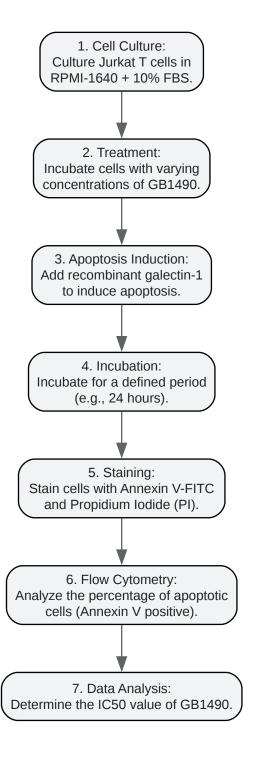
The following is a generalized protocol for evaluating the efficacy of **GB1490** in inhibiting galectin-1-induced apoptosis in a T-cell line, such as Jurkat cells.

Materials

- Jurkat T cells
- Recombinant human galectin-1
- GB1490
- RPMI-1640 medium supplemented with 10% FBS
- · Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Experimental Workflow





Click to download full resolution via product page

Figure 3: Experimental workflow for apoptosis inhibition assay.

Detailed Method

• Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a



humidified atmosphere of 5% CO2.

- Treatment with **GB1490**: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Treat the cells with a serial dilution of **GB1490** (e.g., 0.1, 1, 10, 50, 100 μM) for 1 hour prior to galectin-1 addition. Include a vehicle control (e.g., DMSO).
- Induction of Apoptosis: Add a predetermined optimal concentration of recombinant human galectin-1 to the wells to induce apoptosis. A typical concentration ranges from 10 to 20 μM.
 Include a negative control group without galectin-1.
- Incubation: Incubate the plate for 24 hours at 37°C.
- Apoptosis Detection:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's instructions.
 - Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition. Plot
 the percentage of apoptosis against the concentration of GB1490 to determine the halfmaximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

GB1490 has emerged as a promising inhibitor of galectin-1, effectively reversing galectin-1-induced apoptosis in T cells. Its oral bioavailability and favorable pharmacokinetic profile make it a strong candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed in vivo efficacy of **GB1490** in various disease models, particularly in oncology, and exploring its potential in combination therapies to enhance anti-



tumor immunity. The development of even more potent derivatives, such as GB1908, further underscores the therapeutic potential of targeting the galectin-1 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Orally Available Galectin-1 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis of T cells mediated by galectin-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-1 induced activation of the mitochondrial apoptotic pathway: evidence for a connection between death-receptor and mitochondrial pathways in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of GB1490 in inhibiting galectin-1-induced apoptosis]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15610044#the-role-of-gb1490-in-inhibiting-galectin-1-induced-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com